(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a cyclohexyl group attached to the phenyl ring, which is further connected to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-cyclohexylbenzaldehyde.
Formation of the Amino Acid Backbone: The aldehyde group is converted to the corresponding amino acid through a series of reactions, including reductive amination and subsequent hydrolysis.
Chirality Introduction: The chiral center is introduced using enantioselective catalysts or chiral auxiliaries to ensure the desired (S)-configuration.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and continuous flow systems to handle the reactions efficiently.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects such as pain relief or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-phenylpropanoic acid: Lacks the cyclohexyl group, making it less hydrophobic.
(S)-2-Amino-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
Uniqueness
(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic characteristics. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-cyclohexylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h6-9,12,14H,1-5,10,16H2,(H,17,18);1H/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLIVFUIGSPNDC-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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